5-Fluoro-2-pyrrolidin-1-ylaniline Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications
5-Fluoro-2-pyrrolidin-1-ylaniline Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride is a highly specialized, fluorinated, cyclic-amine-substituted aniline derivative. In modern medicinal chemistry, it serves as a privileged building block, primarily utilized in the synthesis of complex heterocyclic pharmacophores. The strategic placement of a fluorine atom modulates the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs), while the pyrrolidine ring introduces specific spatial geometry and basicity.
This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and its critical role as an intermediate in the development of neuroprotective quinolone derivatives targeting Parkinson's disease [1].
Physicochemical Profile and Quantitative Data
Understanding the physical and chemical parameters of this compound is essential for predicting its behavior in organic synthesis and formulation. The hydrochloride salt form is specifically engineered to counteract the inherent oxidative instability of electron-rich anilines.
| Property | Value | Causality / Significance |
| Chemical Name | 5-Fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 1431966-86-7 / 1185302-56-0 | Identifies the specific hydrochloride salt variations [2]. |
| Molecular Formula | C₁₀H₁₄ClFN₂ | Includes the HCl equivalent. |
| Molecular Weight | 216.68 g/mol | Crucial for stoichiometric calculations in API synthesis. |
| SMILES String | C1CCN(C1)C2=C(C=C(C=C2)F)N.Cl | Defines the 2D topological structure [2]. |
| Appearance | Off-white to pale brown crystalline powder | Color darkening indicates oxidative degradation of the free base. |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | Indicates excellent potential for membrane permeability in downstream derivatives. |
| LogP (Predicted) | ~1.3 - 2.5 (Free base) | Fluorine enhances lipophilicity compared to the non-fluorinated analog. |
Chemical Reactivity & Mechanistic Causality
The reactivity of 5-Fluoro-2-pyrrolidin-1-ylaniline is governed by a complex "push-pull" electronic dynamic across the aromatic ring:
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The Pyrrolidine Ring (+M Effect): The tertiary nitrogen of the pyrrolidine ring donates electron density into the aromatic system via resonance. This enriches the ring, making it highly susceptible to electrophilic attack, but also makes the free base prone to rapid air oxidation.
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The Fluorine Atom (-I Effect): The fluorine atom exerts a strong electron-withdrawing inductive effect, which slightly counteracts the electron-donating nature of the amines, stabilizing the molecule against metabolic N-dealkylation in biological systems.
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Why the Hydrochloride Salt? Anilines (primary aromatic amines) are notoriously unstable when stored as free bases, often polymerizing or oxidizing into dark, tarry mixtures. By converting the compound to its hydrochloride salt, the primary amine is protonated ( −NH3+ ). This drastically reduces the electron density of the aromatic ring, providing a self-stabilizing system that ensures long-term shelf life and reproducible purity for subsequent synthetic steps.
Validated Synthetic Protocol
The synthesis of 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride relies on a highly regioselective Nucleophilic Aromatic Substitution (S_NAr) followed by a controlled reduction.
Experimental Workflow
Step 1: Regioselective S_NAr Reaction
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Objective: Displace the activated fluorine in 2,4-difluoronitrobenzene with pyrrolidine.
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Causality: The fluorine at the 2-position is highly activated by the strong electron-withdrawing inductive and resonance effects of the adjacent nitro group. The 4-position fluorine is less activated, allowing for precise regiocontrol.
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Procedure:
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Dissolve 1.0 eq of 2,4-difluoronitrobenzene in anhydrous DMF.
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Add 1.5 eq of anhydrous potassium carbonate ( K2CO3 ) to act as an acid scavenger.
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Dropwise add 1.1 eq of pyrrolidine at 0°C to control the exothermic reaction.
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Warm to room temperature and stir for 4 hours.
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Self-Validation Check: Analyze an aliquot via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot disappears, confirming the formation of 5-fluoro-2-(pyrrolidin-1-yl)nitrobenzene.
Step 2: Nitro Reduction
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Objective: Convert the nitro group to a primary amine without defluorination.
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Procedure:
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Dissolve the intermediate in ethanol.
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Add Iron powder (5.0 eq) and saturated aqueous ammonium chloride ( NH4Cl ) (10.0 eq).
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Reflux at 80°C for 3 hours. Note: Catalytic hydrogenation (Pd/C) is avoided here to prevent potential hydrodefluorination.
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Self-Validation Check: LC-MS analysis must show a mass shift corresponding to [M+H]+ = 181.1, with <1% of the nitro intermediate remaining.
Step 3: Salt Formation
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Procedure: Filter the reduction mixture through Celite to remove iron sludge. Extract the free base into ethyl acetate, dry over Na2SO4 , and concentrate. Dissolve the crude oil in diethyl ether and slowly bubble dry HCl gas (or add 2M HCl in dioxane) at 0°C until precipitation ceases.
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Self-Validation Check: The precipitation of a solid indicates successful salt formation. Filter and wash with cold ether to yield the highly pure hydrochloride salt.
Caption: Synthetic workflow for 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride via SNAr and reduction.
Pharmaceutical Application: Neuroprotective Quinolones
The most prominent industrial application of 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride is its use as a precursor in the synthesis of novel quinolone compounds patented by Otsuka Pharmaceutical Co., Ltd. [1].
These specific quinolone derivatives are designed to suppress the progression of neurological dysfunction. In in vivo models of Parkinson's disease, these compounds protect dopamine neurons from disease etiology, thereby prolonging the asymptomatic period before the administration of L-DOPA becomes necessary [1].
Integration into the Quinolone Core
To build the quinolone core, the aniline free base (liberated in situ from the hydrochloride salt using a mild base) undergoes a Gould-Jacobs reaction . It is condensed with diethyl ethoxymethylenemalonate, followed by high-temperature thermal cyclization (typically in Dowtherm A at ~250°C) to form a 4-hydroxyquinoline scaffold. The fluorine and pyrrolidine substituents are perfectly positioned to interact with the target neuro-receptors.
Caption: Integration of the aniline intermediate into neuroprotective quinolone synthesis for Parkinson's disease.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured batch, the following analytical standards must be met. A self-validating QC protocol requires orthogonal techniques:
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Nuclear Magnetic Resonance (¹H-NMR):
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Solvent: DMSO-d₆.
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Key Signals: The broad exchangeable signal for the −NH3+ protons should appear downfield (~10.0 ppm). The aromatic region will show three distinct protons with complex splitting due to 19F−1H coupling. The pyrrolidine aliphatic protons will appear as two multiplets around 1.8 ppm and 3.2 ppm.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Utilizing Electrospray Ionization in positive mode (ESI+), the base peak must correspond to the protonated free base: [M+H]⁺ = 181.1 m/z .
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High-Performance Liquid Chromatography (HPLC):
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Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).
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Validation: A single sharp peak with >98% Area Under Curve (AUC) confirms the absence of oxidized aniline dimers or unreduced nitro intermediates.
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References
- Otsubo, K., et al. (2010). Quinolone compound and pharmaceutical composition (U.S. Patent No. US20100130546A1). U.S.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90482921, 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. PubChem.[Link]
